molecular formula C17H14F2N2OS B2785330 (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone CAS No. 851865-78-6

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2785330
CAS No.: 851865-78-6
M. Wt: 332.37
InChI Key: ATDBDZKGUBQCNB-UHFFFAOYSA-N
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Description

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a complex organic compound that features a combination of fluorinated phenyl groups and a dihydroimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of the fluorinated phenyl intermediates. The key steps include:

    Fluorination: Introduction of fluorine atoms into the phenyl rings using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Dihydroimidazole Core: This can be achieved through a cyclization reaction involving appropriate precursors, such as diamines and carbonyl compounds, under acidic or basic conditions.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluorinated phenyl groups and the dihydroimidazole core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with similar fluorinated phenyl groups but a different core structure.

    Bis(4-fluorophenyl)methanone: Another compound with fluorinated phenyl groups but lacking the dihydroimidazole core.

Uniqueness

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is unique due to its combination of fluorinated phenyl groups and a dihydroimidazole core, which imparts specific chemical and biological properties that are not found in simpler fluorinated compounds.

Properties

IUPAC Name

(3-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDBDZKGUBQCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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